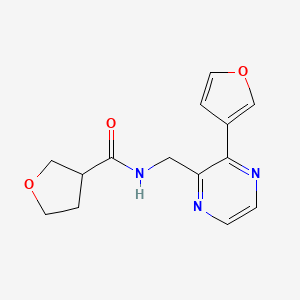

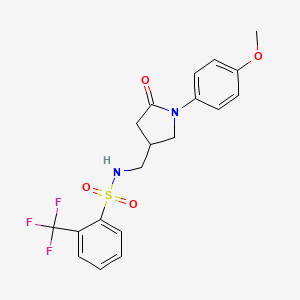

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

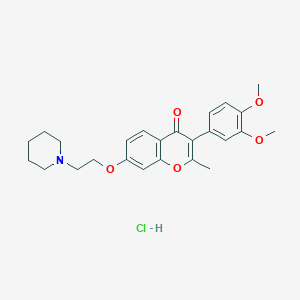

The compound "N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide" is a complex organic molecule that may be related to the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that can include the formation of key intermediates, such as substituted benzaldehydes or hydrazinobenzenesulfonamides, followed by further functionalization to achieve the desired sulfonamide compounds . For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the creation of a thiazole ring attached to the benzenesulfonamide core . Similarly, the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives includes the formation of a xanthone structure linked to the sulfonamide group .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction studies. These techniques can reveal the presence of specific functional groups, the geometry of the molecule, and the dihedral angles between aromatic rings . For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π-π interactions and hydrogen-bonding interactions that contribute to the stability of the molecular structure .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their functional groups. For example, Schiff base formation can occur between an amino group on the sulfonamide and an aldehyde or ketone, as seen in the synthesis of Schiff base derivatives . Additionally, the sulfonamide group can act as a ligand for metal coordination, which can lead to the formation of metal complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The introduction of electron-donating or electron-withdrawing groups can significantly alter these properties. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties .

Case Studies

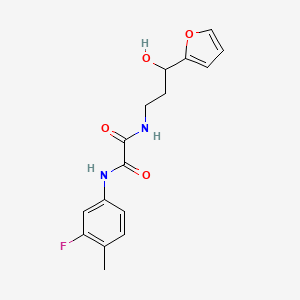

Several benzenesulfonamide derivatives have been evaluated for their biological activities in various case studies. For example, certain derivatives have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . Other derivatives have demonstrated antiproliferative activity against different cancer cell lines, suggesting potential applications in cancer therapy . Additionally, some sulfonamide compounds have been investigated for their antibacterial and cytotoxic properties, further highlighting the therapeutic potential of this class of compounds .

properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4S/c1-28-15-8-6-14(7-9-15)24-12-13(10-18(24)25)11-23-29(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,13,23H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUSWOINPUVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3000897.png)

![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)

![1H-Indol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3000901.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)

![4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid](/img/structure/B3000906.png)

![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-enamide](/img/structure/B3000908.png)

![N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3000911.png)

![3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3000912.png)